Bienvenue dans la boutique en ligne BenchChem!

(Z)-Rilpivirine

Process Chemistry Pharmaceutical Impurity Control Regulatory Compliance

Procure authenticated (Z)-Rilpivirine (CAS 500287-94-5) reference standard—the mandatory Z-isomer impurity for pharmacopeial compliance. Unlike the E-isomer API, this standard is essential for resolving Impurity-A in HPLC/UPLC methods, validating ICH Q2(R1) stability-indicating assays, and quantifying photodegradation products in forced degradation studies. Critical for ANDA submissions, QC batch release, and clinical TDM sample integrity. Demand full traceability to USP/EP monographs.

Molecular Formula C22H18N6
Molecular Weight 366.4 g/mol
CAS No. 500287-94-5
Cat. No. B057876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-Rilpivirine
CAS500287-94-5
Synonyms4-[[4-[[4-[(1Z)-2-Cyanoethenyl]-2,6-dimethylphenyl]amino]-2-pyrimidinyl]amino]-benzonitrile
Molecular FormulaC22H18N6
Molecular Weight366.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)C=CC#N
InChIInChI=1S/C22H18N6/c1-15-12-18(4-3-10-23)13-16(2)21(15)27-20-9-11-25-22(28-20)26-19-7-5-17(14-24)6-8-19/h3-9,11-13H,1-2H3,(H2,25,26,27,28)/b4-3-
InChIKeyYIBOMRUWOWDFLG-ARJAWSKDSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Z)-Rilpivirine (CAS 500287-94-5) as an Analytical Reference Standard and Critical Process Impurity


(Z)-Rilpivirine (CAS 500287-94-5), also designated as TMC278(Z-ISOMER), is the Z-geometric stereoisomer of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Rilpivirine, which belongs to the diarylpyrimidine (DAPY) class of antiretroviral agents [1]. While the E-isomer (CAS 500287-72-9) constitutes the active pharmaceutical ingredient (API) and clinically approved drug Edurant, (Z)-Rilpivirine serves a distinct role in analytical chemistry and pharmaceutical quality control as a fully characterized impurity reference standard [2]. The compound is employed primarily for analytical method development, method validation (AMV), and as a reference for traceability against pharmacopeial standards (USP or EP) during the synthesis and formulation stages of Rilpivirine drug product manufacturing .

Why (Z)-Rilpivirine Cannot Be Substituted with the E-Isomer or Other NNRTI-Related Impurities


(Z)-Rilpivirine is not simply an alternative stereoisomer that can be interchanged with the active E-isomer in biological assays; it is a geometrically distinct compound whose spatial configuration profoundly alters its molecular recognition profile. Critically, the Z-isomer is formed as a process impurity during Rilpivirine synthesis and as a photodegradation product upon light exposure of the E-isomer in solution or plasma [1]. The instability of Rilpivirine under all light conditions results in the formation of the Z-isomer, making the monitoring and quantification of (Z)-Rilpivirine essential for accurate bioanalytical and stability studies [2]. NMR and UV spectroscopic methods have been specifically developed to differentiate the E-isomer from the Z-isomer due to their distinct spectroscopic signatures [3]. In regulatory contexts, substitution with generic 'Rilpivirine-related compound' standards is not acceptable for pharmacopeial traceability; the Z-isomer is explicitly named as Impurity-A in the pharmacopeial monograph, and analytical methods must resolve and quantify this specific impurity with validated resolution from the E-isomer peak [1]. Thus, procurement of authenticated (Z)-Rilpivirine reference material is mandatory for compliance with regulatory filings, method validation, and quality control applications.

Quantitative Differentiation of (Z)-Rilpivirine Against Comparators: A Procurement-Oriented Evidence Compilation


Regulatory Compliance: Achieving Z-Isomer Content Below 0.1% in Rilpivirine Hydrochloride API via Validated Reference Standards

In the manufacturing process of Rilpivirine hydrochloride API, the Z-isomer is an unavoidable process-related impurity that must be rigorously controlled. The use of an authenticated (Z)-Rilpivirine reference standard enables the accurate quantification required to demonstrate that the Z-isomer content in the final API is reduced to less than 0.1% [1]. This is achieved by starting from a synthetic intermediate where the Z-isomer is present at less than 0.5%, which is subsequently reduced to below 0.1% in the final hydrochloride salt form [1]. Without a validated, high-purity (Z)-Rilpivirine standard, analytical methods cannot reliably establish compliance with this impurity specification threshold, which is a regulatory requirement for Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs) .

Process Chemistry Pharmaceutical Impurity Control Regulatory Compliance

Photostability and Bioanalytical Reliability: Z-Isomer Formation Precludes Accurate Rilpivirine Quantification Without Appropriate Reference Standard

In clinical and bioanalytical settings, the accurate quantification of the E-isomer of Rilpivirine is compromised by its photolability. Under all light conditions, Rilpivirine (E-isomer) undergoes isomerization to form the Z-isomer in plasma samples [1]. Consequently, a validated UPLC-MS/MS method for therapeutic drug monitoring (TDM) and pharmacokinetic studies necessitates the simultaneous determination of the (RPV Z-isomer/total RPV)-isomer ratio for each stock solution, calibration standard, quality control sample, and patient sample [1]. The method's analytical range for RPV E-isomer was 0.00300 – 0.300 mg/L, with strict control over Z-isomer contribution to ensure reliable results [1]. In contrast, the reference standard for the active E-isomer alone is insufficient for method validation; the Z-isomer reference standard is indispensable for establishing method specificity and for the accurate assessment of sample integrity during transport, storage, and analysis [2].

Bioanalysis Stability Studies Therapeutic Drug Monitoring

Spectroscopic Differentiation: NMR and UV Techniques Provide Definitive Structural Confirmation Distinguishing (Z)-Rilpivirine from E-Isomer and Other Impurities

The unambiguous identification and quantification of (Z)-Rilpivirine in the presence of the E-isomer and other related impurities requires specialized spectroscopic techniques. A dedicated NMR study demonstrated that variable temperature analysis combined with 2D NMR techniques can resolve the atropisomerism exhibited by Rilpivirine hydrochloride and unequivocally differentiate the E-isomer (API) from Impurity-A (Z-isomer) [1]. Preparative HPLC isolation followed by spectroscopic investigation (NMR, mass spectra, and IR) provides a complete structural confirmation workflow for determining the structure of Rilpivirine and its related impurities [1]. In contrast, simpler chromatographic methods lacking this level of spectroscopic confirmation may misidentify the Z-isomer or fail to resolve it from co-eluting degradation products, such as the amide impurities or dimer impurity that can form during storage [2]. The availability of a fully characterized (Z)-Rilpivirine reference standard, with documented NMR and MS spectral data, is therefore a prerequisite for the development and validation of stability-indicating HPLC methods required for regulatory submissions .

Analytical Method Development Structural Elucidation Quality Control

Primary Research and Industrial Applications Requiring (Z)-Rilpivirine Reference Standard


Analytical Method Development and Validation (AMV) for Rilpivirine Drug Substance and Drug Product

This scenario involves the development and validation of stability-indicating HPLC or UPLC methods for the quantitative determination of the E-isomer (active Rilpivirine) and its related impurities, including the Z-isomer, in bulk drug substance and finished dosage forms. The use of an authenticated (Z)-Rilpivirine reference standard is mandatory to establish method specificity, linearity, accuracy, precision, and limit of quantitation (LOQ) for this specific impurity [1]. Without it, the analytical method cannot be considered validated according to ICH Q2(R1) guidelines for the purposes of ANDA submissions or commercial batch release testing. The Z-isomer reference standard enables accurate peak identification and quantification, ensuring that the final drug product meets the specified limit of ≤0.1% for this impurity [2].

Forced Degradation and Photostability Studies to Support Regulatory Filings

Regulatory agencies require forced degradation studies (stress testing) to establish the inherent stability characteristics of the drug substance and to identify potential degradation pathways. Because Rilpivirine is known to undergo photoisomerization from the E-isomer to the Z-isomer under all light conditions, an authentic (Z)-Rilpivirine reference standard is essential for identifying and quantifying this degradation product in samples exposed to photolytic stress conditions [1]. This application is critical for establishing the storage conditions, packaging requirements (e.g., light-protective packaging), and shelf-life specifications for the drug product, as documented in the Common Technical Document (CTD) Module 3.2.S.7 (Stability) [2].

Clinical Bioanalysis and Therapeutic Drug Monitoring (TDM) in Long-Acting Injectable Regimens

Rilpivirine is administered as a long-acting injectable formulation (in combination with cabotegravir) for the treatment and prevention of HIV-1 infection. In this clinical context, accurate quantification of plasma Rilpivirine E-isomer concentrations is essential for TDM and pharmacokinetic studies. However, the instability of Rilpivirine in plasma samples under ambient light necessitates the co-quantification of the Z-isomer to assess sample integrity and correct for ex vivo isomerization [1]. A validated UPLC-MS/MS method that utilizes a (Z)-Rilpivirine reference standard to determine the Z-isomer/total RPV ratio for each sample is required for clinical trial sample analysis and for ensuring the reliability of pharmacokinetic data submitted to regulatory authorities [2].

Reference Standard for Pharmacopeial Compliance and Quality Control Release Testing

The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) monographs for Rilpivirine and its dosage forms include specific tests for related substances, in which the Z-isomer (Impurity-A) is a specified impurity with a defined acceptance criterion. Procurement of a high-purity (Z)-Rilpivirine reference standard that is traceable to these pharmacopeial standards is necessary for QC laboratories performing routine batch release testing of Rilpivirine API and finished drug products [1]. This reference material serves as the primary calibrator for impurity quantification and as a system suitability standard to ensure that the chromatographic system can adequately resolve the Z-isomer peak from the main E-isomer peak and from other related impurities [2]. Failure to use a pharmacopeia-traceable (Z)-Rilpivirine standard would invalidate QC release data and could lead to regulatory non-compliance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Z)-Rilpivirine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.